molecular formula C24H25ClN2O4S B3666458 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B3666458
M. Wt: 473.0 g/mol
InChI Key: GBTSLPHIIAEEQO-UHFFFAOYSA-N
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Description

The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide” is a complex organic molecule that contains several functional groups. It has a sulfonyl group attached to a 4-chlorophenyl ring, a 4-methoxybenzyl group, and a 2-phenylethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and aromatic rings. The sulfonyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound. The presence of the aromatic rings and the amide group could also contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the sulfonyl group and the amide group could influence the compound’s solubility in water and other solvents. The aromatic rings could contribute to the compound’s stability and resistance to oxidation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If this compound has interesting chemical properties or biological activity, it could potentially be used in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-31-22-11-7-20(8-12-22)17-26-24(28)18-27(16-15-19-5-3-2-4-6-19)32(29,30)23-13-9-21(25)10-14-23/h2-14H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTSLPHIIAEEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 3
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 4
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 5
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide

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